molecular formula C18H18N2O2S B2844199 (E)-N-(3-(2-hydroxy-2-phenylethyl)thiazolidin-2-ylidene)benzamide CAS No. 536726-38-2

(E)-N-(3-(2-hydroxy-2-phenylethyl)thiazolidin-2-ylidene)benzamide

Cat. No.: B2844199
CAS No.: 536726-38-2
M. Wt: 326.41
InChI Key: JEGWTEIJTJLCOT-VHEBQXMUSA-N
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Description

(E)-N-(3-(2-hydroxy-2-phenylethyl)thiazolidin-2-ylidene)benzamide is a synthetic compound built around a thiazolidine core, a five-membered saturated ring containing both nitrogen and sulfur atoms . Thiazolidine and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in various therapeutic agents . The specific molecular structure of this compound, featuring a benzamide group and a 2-hydroxy-2-phenylethyl side chain, presents a versatile template for chemical exploration and biological evaluation. While direct biological data for this specific molecule is not yet widely reported in the public literature, the thiazolidine core is known to be a key pharmacophore in compounds with a broad spectrum of researched activities. These include anticancer , antimicrobial , anti-inflammatory , antiviral , and antidiabetic properties . The presence of the thiazolidine ring, which contains sulfur, is often linked to enhanced pharmacological properties and is frequently used as a vehicle in the synthesis of valuable organic combinations . Researchers are investigating such structures for their potential as multitarget agents , enzyme inhibitors , and as novel chemical probes to study biological pathways. This compound is provided For Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to utilize this molecule in hit-to-lead optimization, as a building block in synthetic chemistry, and for probing structure-activity relationships (SAR) within the thiazolidine class of molecules.

Properties

IUPAC Name

N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazolidin-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-16(14-7-3-1-4-8-14)13-20-11-12-23-18(20)19-17(22)15-9-5-2-6-10-15/h1-10,16,21H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGWTEIJTJLCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=NC(=O)C2=CC=CC=C2)N1CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(2-hydroxy-2-phenylethyl)thiazolidin-2-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a thiazolidinylidene moiety linked to a benzamide. The general structure can be represented as follows:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

The synthesis typically involves the condensation of thiazolidine derivatives with appropriate aromatic amines, often under mild conditions to preserve the integrity of sensitive functional groups. Recent studies have highlighted various synthetic routes that emphasize environmentally friendly methodologies, such as one-pot reactions and microwave-assisted synthesis techniques .

1. Antioxidant Properties

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. The hydroxyl group in the 2-hydroxy-2-phenylethyl side chain enhances the electron-donating ability, thus improving the compound's radical scavenging activity .

2. Anti-inflammatory Effects

Thiazolidine derivatives have been reported to modulate inflammatory pathways. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

3. Anticancer Activity

The compound has shown promising results in preliminary anticancer assays. In particular, it was effective against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, as evidenced by flow cytometry analyses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of thiazolidine derivatives. Key findings from SAR studies include:

  • Hydroxyl Substitution : The presence of the hydroxyl group significantly enhances antioxidant and anti-inflammatory activities.
  • Aromatic Ring Modifications : Substituents on the benzamide portion can modulate potency; electron-donating groups tend to enhance activity while electron-withdrawing groups may reduce it .
ModificationEffect on Activity
Hydroxyl GroupIncreases antioxidant activity
Electron-donating groupsEnhance overall potency
Electron-withdrawing groupsMay reduce effectiveness

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity of various thiazolidine derivatives, this compound exhibited an IC50 value comparable to established antioxidants such as ascorbic acid, highlighting its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Anti-inflammatory Mechanism

A model using lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels. This effect was mediated through inhibition of NF-kB signaling pathways, suggesting a mechanism for its anti-inflammatory action .

Case Study 3: Cancer Cell Line Testing

Testing against various cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively at micromolar concentrations. It induced apoptosis as confirmed by increased caspase activity and DNA fragmentation assays .

Scientific Research Applications

Structural Representation

  • IUPAC Name : (E)-N-(3-(2-hydroxy-2-phenylethyl)thiazolidin-2-ylidene)benzamide
  • CAS Number : 5086-69-1
  • SMILES : CC(=O)N=C1N(C=CS1)CC(C2=CC=CC=C2)O

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing thiazolidin moieties have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. These compounds often target specific pathways involved in tumor growth and metastasis.

Case Study: Antitumor Activity

A study focused on synthesizing new thiazolidin derivatives demonstrated their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapy agents, suggesting enhanced potency against cancer cells .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Thiazolidin derivatives are known to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in metabolic pathways and neurodegenerative diseases.

Case Study: Enzyme Inhibition

Research has highlighted the synthesis of thiazolidin derivatives that act as potent inhibitors of α-glucosidase, making them potential candidates for managing Type 2 diabetes mellitus . The mechanism involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate interaction.

Antimicrobial Properties

Thiazolidin derivatives have been explored for their antimicrobial activities. Studies have reported that these compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In vitro assessments of synthesized thiazolidin compounds revealed notable antimicrobial activities, with minimum inhibitory concentrations (MICs) indicating effectiveness against various bacterial strains . These findings suggest potential applications in developing new antibiotics.

Synthesis Overview Table

StepReaction TypeReactantsConditions
1Ring FormationThioketone + AmineHeat, solvent
2SubstitutionAromatic Compound + ElectrophileCatalyst
3CouplingBenzamide + Thiazolidine IntermediateAcylation conditions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares structural features, synthesis, and biological activities of “(E)-N-(3-(2-hydroxy-2-phenylethyl)thiazolidin-2-ylidene)benzamide” with related compounds:

Compound Name Key Structural Features Synthesis Method Biological Activity/Applications Reference
This compound Thiazolidin-2-ylidene core, 2-hydroxy-2-phenylethyl substituent, benzamide group Likely involves condensation of thiosemicarbazide with aldehydes, followed by recrystallization Potential antimicrobial/antiparasitic activity (inferred from structural analogs)
N-(4-Oxo-3-(4-sulfamoylphenyl)thiazolidin-2-ylidene)benzamide (2a) Sulfamoylphenyl substituent at thiazolidin-3-position, benzamide group Reflux of benzoyl chloride with thiourea derivatives, recrystallized from ethanol Antimicrobial activity (specific against Gram-positive bacteria)
Nitazoxanide (2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide) Nitrothiazolyl group, acetoxybenzamide Condensation of 5-nitro-2-aminothiazole with benzoyl chloride derivatives Broad-spectrum antiparasitic (e.g., Cryptosporidium, Giardia)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Methoxyphenyl and methyl substituents, dihydrothiazole core Reaction of thiosemicarbazide with substituted benzaldehydes, characterized via X-ray diffraction Structural studies (no explicit bioactivity reported)
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) Benzothiazole core, benzamide group Bu4NI/TBHP-mediated oxidative coupling of benzaldehyde with 2-aminobenzothiazole Anticancer activity (tested in cell lines)

Key Comparative Insights

Substituent Effects on Bioactivity: The hydroxy-phenylethyl group in the target compound may improve water solubility compared to non-polar analogs like 2a (sulfamoylphenyl) or Nitazoxanide (nitrothiazolyl), which rely on electronegative groups for target binding . Nitazoxanide’s nitro-thiazolyl group is essential for antiparasitic activity, while the target compound’s hydroxyl group could favor interactions with enzymes or receptors via hydrogen bonding .

Synthesis Routes :

  • Most analogs (e.g., 2a , Nitazoxanide) are synthesized via condensation reactions between benzoyl derivatives and heterocyclic amines/thiosemicarbazides, followed by recrystallization . The target compound likely follows a similar protocol.

Biological Activity Trends: Thiazolidinone derivatives with sulfamoyl (2a) or nitro (Nitazoxanide) groups exhibit pronounced antimicrobial/antiparasitic effects, suggesting the target compound’s hydroxy group may modulate similar pathways . Benzothiazole analogs (e.g., 3ar) show anticancer activity, highlighting the role of the heterocyclic core in diverse therapeutic applications .

Structural Characterization :

  • X-ray crystallography (e.g., ) and software like SHELX and ORTEP are standard for confirming stereochemistry and anisotropic displacement parameters in such compounds.

Research Findings and Data

Computational and Experimental Validation

  • Density Functional Theory (DFT) : Becke’s hybrid functional () could predict the electronic properties of the target compound’s hydroxy and benzamide groups, aiding in understanding its reactivity .
  • Crystallographic Tools : Programs like WinGX and SHELXL (-10) enable precise determination of bond lengths and angles, critical for comparing the thiazolidin ring geometry with analogs .

Anticipated Pharmacokinetics

  • The hydroxy-phenylethyl group may enhance metabolic stability compared to Nitazoxanide , which undergoes rapid hydrolysis of its acetoxy group .

Q & A

Q. Table: Technique Comparison

TechniqueApplicationLimitationReference
NMRDynamic equilibria detectionLimited to solution state
X-rayDefinitive stereochemistryRequires high-quality crystals
HPLCPurity assessmentLess effective for non-UV-active impurities

Advanced: How can researchers resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:
Discrepancies may arise from tautomerism (e.g., enol-keto equilibria in solution vs. static crystal structures). Strategies include:

Variable-Temperature NMR : Identifies dynamic processes in solution .

SHELX Refinement : Adjusts thermal parameters and hydrogen bonding networks in crystallographic models .

DFT Calculations : Predicts stable tautomers and compares with experimental data .

Advanced: What strategies minimize by-product formation during synthesis?

Methodological Answer:

  • Design of Experiments (DOE) : Systematically varies temperature, solvent, and stoichiometry .
  • Real-Time Monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) during alkylation .

Advanced: How to investigate biological activity and mechanism of action?

Methodological Answer:

  • In Vitro Assays : Enzyme inhibition (e.g., kinase assays) or receptor binding studies .
  • Molecular Docking : Predicts binding modes using software like AutoDock or Schrödinger .
  • SAR Studies : Modifies substituents (e.g., hydroxyethyl, phenyl) to correlate structure with activity .

Q. Table: Example Assays

Assay TypeTargetMethodReference
Kinase InhibitionEGFRFluorescence polarization
CytotoxicityCancer cell linesMTT assay

Advanced: How does the E-configuration influence reactivity and bioactivity?

Methodological Answer:
The E-isomer’s spatial arrangement affects:

  • Hydrogen Bonding : Stabilizes interactions with biological targets (e.g., enzymes) .
  • Steric Effects : Bulky substituents may hinder binding in specific conformations .
  • Synthesis Control : Use chiral auxiliaries or UV irradiation to favor E-isomer formation .

Basic: What are common reactions and stability considerations?

Methodological Answer:

  • Hydrolysis : Susceptible under acidic/basic conditions; stabilize via lyophilization .
  • Oxidation : Phenolic hydroxyl groups may oxidize; store under inert atmosphere .
  • Nucleophilic Attack : Thiazolidine ring reacts with electrophiles (e.g., alkyl halides) .

Advanced: Which computational techniques predict electronic structure and binding?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electronic properties and tautomer stability .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time .
  • QSAR : Correlates molecular descriptors (e.g., logP, polar surface area) with activity .

Q. Table: Computational Tools

ToolApplicationReference
GaussianDFT optimization
GROMACSMD simulations
MOEQSAR modeling

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